REACTION_CXSMILES
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[N:1]([CH2:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([F:13])[C:6]=1[F:14])=[N+]=[N-]>CCO.[Pd]>[F:14][C:6]1[C:7]([F:13])=[CH:8][C:9]([O:11][CH3:12])=[CH:10][C:5]=1[CH2:4][NH2:1]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at RT overnight under an H2 atmosphere
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The reaction mixture was filtered through Celite
|
Type
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WASH
|
Details
|
by washing with EtOH and CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel (CH2Cl2/acetone 9:1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |